1-Octyn-3-ol (CAS 818-72-4) is a secondary acetylenic alcohol characterized by an eight-carbon aliphatic chain, a terminal alkyne, and a hydroxyl group at the C3 position . In industrial procurement, it is primarily valued as a high-performance corrosion inhibitor for steel in acidic environments and as a critical chiral building block in organic synthesis [1]. The presence of the terminal triple bond allows for diverse cross-coupling and addition reactions, while the hydrophobic pentyl tail enhances its surface-active properties compared to shorter-chain alkynols. Available in both racemic and enantiopure (S)-(-)-forms, its selection is heavily dictated by the downstream application, ranging from oil well acidizing formulations to the precise construction of pharmaceutical omega side-chains[1].
Substituting 1-octyn-3-ol with simpler alkynols like propargyl alcohol or saturated analogs like 3-octanol leads to critical failures in both chemical manufacturing and materials protection. In corrosion inhibition, shorter-chain acetylenic alcohols lack the hydrophobic bulk necessary to form a dense, moisture-excluding macrofilm on metal surfaces, resulting in higher corrosion rates under aggressive acidic conditions [1]. In pharmaceutical synthesis, particularly for prostaglandins, the exact eight-carbon chain and the C3-hydroxyl configuration are strict structural requirements; using 1-hexyn-3-ol or 1-octen-3-ol alters the final molecular geometry, completely abolishing the target biological activity[2]. Furthermore, its specific boiling point profile makes it significantly easier to handle in precise catalytic resolutions than highly volatile lower-molecular-weight alkynols [3].
1-Octyn-3-ol acts as a superior corrosion inhibitor for J55 steel in aqueous HCl compared to short-chain alternatives like propargyl alcohol [1]. The compound chemisorbs onto the metal surface, where the terminal alkyne facilitates pi-bond interaction with the metal d-orbitals, and the five-carbon aliphatic tail creates a dense hydrophobic macrofilm [1]. Kinetic studies in 4.5 M HCl at 85 °F demonstrate that 1-octyn-3-ol significantly reduces the anodic and cathodic corrosion rates. Mixtures of 1-octyn-3-ol with other inhibitors also show potentiation ratios (PR) varying from 90 to 300, vastly outperforming baseline uninhibited acid and offering better surface coverage than propargyl alcohol alone [2].
| Evidence Dimension | Corrosion inhibition film stability and potentiation in HCl |
| Target Compound Data | 1-Octyn-3-ol (forms stable hydrophobic macrofilm, high potentiation ratio in mixtures) |
| Comparator Or Baseline | Propargyl alcohol (shorter chain, less hydrophobic barrier, lower individual potentiation) |
| Quantified Difference | Potentiation ratios up to 90-300 when formulated, driven by the C5 alkyl tail's barrier effect. |
| Conditions | J55 steel in 4.5 M (15.7%) HCl at 85 °F to 150 °F. |
Buyers formulating oil well acidizing or steel pickling solutions must prioritize 1-octyn-3-ol to achieve lower effective inhibitor concentrations and longer-lasting metal protection.
In the synthesis of prostaglandins, (S)-1-octyn-3-ol is the obligate precursor for the omega side-chain[1]. The molecule provides the exact structural motif required: a terminal alkyne for cuprate-mediated conjugate addition to a cyclopentenone core, a C3 hydroxyl group that becomes the crucial C15 alcohol in the final prostaglandin, and a pentyl tail that perfectly matches the natural aliphatic chain [1]. Substitution with 1-hexyn-3-ol results in a truncated side-chain, while 1-octen-3-ol lacks the alkyne necessary for the initial coupling chemistry. The use of high-enantiomeric-excess (S)-1-octyn-3-ol directly dictates the stereochemical yield of the final active pharmaceutical ingredient (API)[1].
| Evidence Dimension | Precursor suitability for prostaglandin omega-chain |
| Target Compound Data | (S)-1-Octyn-3-ol (Yields correct 8-carbon chain with C15-OH and alkyne for coupling) |
| Comparator Or Baseline | 1-Hexyn-3-ol / 1-Octen-3-ol (Truncated chain / lacks required coupling reactivity) |
| Quantified Difference | 100% structural match vs. 0% viability for natural prostaglandin synthesis. |
| Conditions | Cuprate conjugate addition or cross-coupling in API manufacturing. |
Pharmaceutical procurement must strictly specify (S)-1-octyn-3-ol, as any deviation in chain length or saturation renders the resulting prostaglandin biologically inactive.
During the enantioselective acylation and kinetic resolution of propargylic alcohols using nonenzymatic catalysts, 1-octyn-3-ol demonstrates superior processability compared to lighter analogs [1]. For instance, 1-butyn-3-ol is highly volatile with a boiling point of 111 °C, which complicates stoichiometric control and leads to evaporative losses during scale-up [1]. In contrast, 1-octyn-3-ol has a much higher boiling point (approx. 182 °C at 760 mmHg) and reacts considerably faster than alkyl-substituted substrates, maintaining comparable or superior enantioselectivity [1].
| Evidence Dimension | Boiling point and evaporative loss during processing |
| Target Compound Data | 1-Octyn-3-ol (bp ~182 °C, low volatility, fast reaction rate) |
| Comparator Or Baseline | 1-Butyn-3-ol (bp 111 °C, high volatility, difficult handling) |
| Quantified Difference | ~71 °C higher boiling point, enabling precise stoichiometric control without evaporative loss. |
| Conditions | Kinetic resolution of unconjugated propargylic alcohols at 0 °C in CHCl3. |
For scale-up and catalytic screening, selecting a less volatile propargylic alcohol minimizes batch-to-batch variability and improves overall reaction yield.
1-Octyn-3-ol is highly recommended for formulating corrosion inhibitor packages used in oil well stimulation (acidizing) and industrial steel pickling [1]. Its ability to form a robust, hydrophobic macrofilm on J55 and mild steel in concentrated HCl makes it superior to shorter-chain alkynols, especially when combined with nitrogen-based synergists to maximize the potentiation ratio [1].
The enantiopure form, (S)-1-octyn-3-ol, is the definitive procurement choice for pharmaceutical manufacturers synthesizing prostaglandins and related analogs [2]. It serves as the direct donor of the omega side-chain, ensuring the correct 8-carbon length, the essential C15 hydroxyl stereocenter, and the terminal alkyne required for cuprate addition to the cyclopentenone core [2].
In laboratory workflows evaluating new chiral catalysts for the kinetic resolution of secondary alcohols, racemic 1-octyn-3-ol serves as an ideal benchmark substrate [3]. Its low volatility compared to 1-butyn-3-ol ensures accurate dosing and high reproducibility, while its terminal alkyne provides a strong recognition element for pi-pi interactions in the catalytic transition state [3].
Irritant;Environmental Hazard